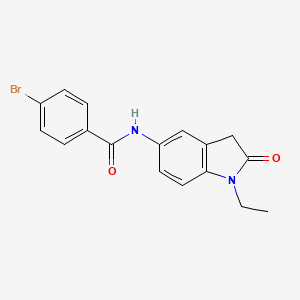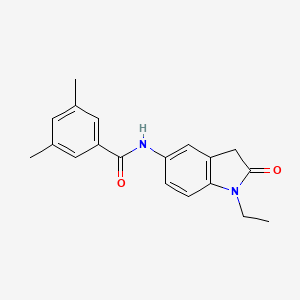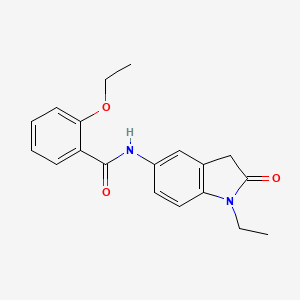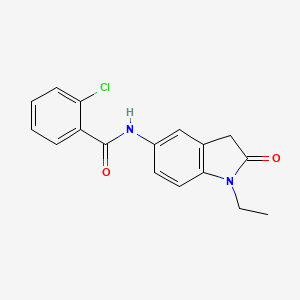
phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, also known as ETQC, is a compound that has been used in scientific research for a variety of purposes. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and can be synthesized from a variety of starting materials. ETQC has been studied for its biochemical and physiological effects, as well as its applications in scientific research.
科学研究应用
Phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has been used in a variety of scientific research applications, including drug discovery, pharmacology, and biochemistry. In drug discovery, this compound is used to identify potential new drugs or therapeutic agents. In pharmacology, this compound is used to study the effects of drugs on the body. In biochemistry, this compound is used to study the biochemical and physiological effects of compounds.
作用机制
The mechanism of action of phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is not fully understood. However, it is thought that the compound may interact with certain receptors in the body, such as GABA receptors, which are involved in the regulation of neuronal excitability. The compound may also bind to certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, research has suggested that the compound may have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been suggested that this compound may be involved in the regulation of neuronal excitability, as well as in the metabolism of drugs.
实验室实验的优点和局限性
The advantages of using phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate in lab experiments include its high solubility in water and its low toxicity. Additionally, this compound is relatively inexpensive and easy to synthesize. The limitations of using this compound in lab experiments include its low stability, as well as its lack of specificity for certain receptors and enzymes.
未来方向
In order to better understand the biochemical and physiological effects of phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, future research should focus on identifying its mechanism of action, as well as its interactions with receptors and enzymes. Additionally, research should focus on the development of more specific and stable derivatives of this compound. Finally, further research should focus on the effects of this compound on various diseases and disorders, such as cancer and neurological disorders.
合成方法
Phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can be synthesized from quinoline and ethyl carbamate. The synthesis of this compound involves a three-step process. The first step is the reaction of quinoline with ethyl carbamate in a basic solution to produce the desired product. The second step is the reaction of the product with a strong acid to form the desired product. The third step is the reaction of the product with a base to form the desired product. The product is then purified and isolated.
属性
IUPAC Name |
phenyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-20-16-10-9-14(12-13(16)8-11-17(20)21)19-18(22)23-15-6-4-3-5-7-15/h3-7,9-10,12H,2,8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRVZCPZRKQQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














